molecular formula C24H31N5OS B11425870 N-cyclohexyl-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-cyclohexyl-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11425870
M. Wt: 437.6 g/mol
InChI Key: IKSFBJNKHSJYMI-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyrrole moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrole and phenylethyl groups. The final step involves the attachment of the cyclohexyl group and the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its unique chemical structure allows for applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETONITRILE
  • N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETIC ACID

Uniqueness

The uniqueness of N-CYCLOHEXYL-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and modifications.

Properties

Molecular Formula

C24H31N5OS

Molecular Weight

437.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H31N5OS/c1-28-15-8-13-21(28)17-22-26-27-24(29(22)16-14-19-9-4-2-5-10-19)31-18-23(30)25-20-11-6-3-7-12-20/h2,4-5,8-10,13,15,20H,3,6-7,11-12,14,16-18H2,1H3,(H,25,30)

InChI Key

IKSFBJNKHSJYMI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4CCCCC4

Origin of Product

United States

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